5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%
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Overview
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, is an organic compound with a unique chemical structure. It is a white crystalline solid with a melting point of 91-93°C and a boiling point of 250-252°C. It is soluble in water, methanol, and ethanol, and insoluble in ether and benzene. It is used in the synthesis of various pharmaceuticals, cosmetics, and other organic compounds. This compound has been studied extensively in recent years and has been found to have a variety of applications in scientific research and laboratory experiments.
Scientific Research Applications
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, is used in a variety of scientific research applications. It can be used as a catalyst in the synthesis of various pharmaceuticals, cosmetics, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds, such as 5-methoxycarbonyl-3-fluorophenol. In addition, this compound is used in the synthesis of various dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds, speeding up the reaction and making it more efficient. In addition, the compound may interact with other molecules in the reaction, forming new compounds and altering the reaction rate.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, is not known to have any biochemical or physiological effects. It is not absorbed by the body, and it does not interact with any biological molecules. Therefore, it is not toxic to humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, in laboratory experiments include its low cost, ease of use, and high reactivity. The compound is also relatively stable and can be stored at room temperature for long periods of time. However, the compound is highly reactive and can react with other compounds in the reaction, so it should be used with caution.
Future Directions
The potential future directions for research on 5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, include further investigation into its mechanism of action, as well as its potential applications in pharmaceuticals, cosmetics, and other organic compounds. In addition, further research could be conducted into its potential toxicity and its ability to interact with biological molecules. Finally, further study could be conducted into its potential uses in the synthesis of polymers and other materials.
Synthesis Methods
5-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%, is synthesized by the reaction of 2-chloro-5-methoxycarbonyl-4-nitrophenol with 3-fluorophenol in the presence of a base such as potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of 70-80°C. The reaction is complete in 1-2 hours, and the product is isolated by filtration and recrystallized from methanol.
properties
IUPAC Name |
methyl 4-chloro-3-(3-fluoro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(15)12(6-8)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRICRGLHQTWDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684545 |
Source
|
Record name | Methyl 6-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-11-4 |
Source
|
Record name | Methyl 6-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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